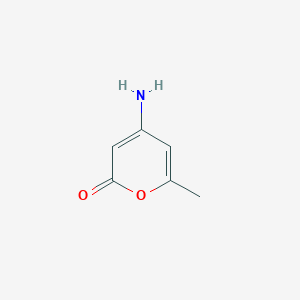

4-amino-6-methyl-2H-pyran-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDXSWUPBSFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-amino-6-methyl-2H-pyran-2-one

This guide provides an in-depth exploration of the synthesis and characterization of 4-amino-6-methyl-2H-pyran-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also the underlying scientific principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Amino-4H-pyran Scaffold

The 4-amino-6-methyl-2H-pyran-2-one belongs to the broader class of 2-amino-4H-pyrans, which are prominent structural motifs in a vast array of biologically active compounds. These scaffolds exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. Their versatility also extends to applications as photoactive materials. The specific compound, 4-amino-6-methyl-2H-pyran-2-one, serves as a valuable building block for the synthesis of more complex molecular architectures.

Strategic Synthesis: A Multicomponent Approach

The synthesis of 4-amino-6-methyl-2H-pyran-2-one is efficiently achieved through a multicomponent reaction (MCR), a process favored in modern organic synthesis for its atom economy, reduced waste, and operational simplicity. The chosen strategy involves the condensation of an active methylene compound, an aldehyde, and a 1,3-dicarbonyl compound.

Causality in Experimental Design

The selection of a one-pot, three-component reaction is a deliberate choice to maximize efficiency and yield.[1][2] This approach circumvents the need for isolating intermediates, which can often lead to product loss. The use of a catalyst, such as an amine or a metal-organic framework, is crucial for accelerating the reaction rate and improving the overall yield under mild conditions.[2]

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate (1,3-dicarbonyl compound)

-

Malononitrile (active methylene compound)

-

Acetaldehyde (aldehyde)

-

N-methylmorpholine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add N-methylmorpholine (0.1 equivalent) to the mixture and stir at room temperature.

-

Slowly add acetaldehyde (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product typically precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-amino-6-methyl-2H-pyran-2-one.

Reaction Mechanism

The reaction proceeds through a cascade of interconnected steps, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

Caption: Synthetic workflow for 4-amino-6-methyl-2H-pyran-2-one.

Comprehensive Characterization: A Self-Validating System

The structural elucidation and purity assessment of the synthesized 4-amino-6-methyl-2H-pyran-2-one are paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, ensuring the identity and quality of the final product.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the vinyl proton, the methine proton, and the amine protons. Chemical shifts and coupling constants will be characteristic of the pyran ring structure. |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, the methyl carbon, and other carbons of the pyran ring. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactone, C=C stretching of the pyran ring, and C-O stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C6H7NO2: 125.13 g/mol ).[3] Fragmentation patterns can provide further structural information. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values for the molecular formula C6H7NO2. |

Logical Flow of Characterization

The characterization process follows a logical progression, starting with preliminary purity checks and culminating in definitive structural confirmation.

Sources

- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-amino-6-methyl-2h-pyran-2-one (C6H7NO2) [pubchemlite.lcsb.uni.lu]

Biological activity of 4-amino-6-methyl-2H-pyran-2-one derivatives.

An In-Depth Technical Guide to the Biological Activity of 4-amino-6-methyl-2H-pyran-2-one Derivatives

This guide provides a comprehensive technical overview of 4-amino-6-methyl-2H-pyran-2-one derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will explore their synthesis, delve into their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their work.

Introduction: The 2H-Pyran-2-one Scaffold

The 2H-pyran-2-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] These six-membered oxygen-containing heterocycles are versatile building blocks for creating structurally diverse compounds.[1] The introduction of a 4-amino group and a 6-methyl substituent creates the 4-amino-6-methyl-2H-pyran-2-one core, a pharmacophore that has garnered considerable attention for its potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ease of synthesis, typically through multi-component reactions, and the ability to readily modify the core structure make these derivatives highly attractive for drug discovery programs.[4][5]

Synthesis of 4-amino-6-methyl-2H-pyran-2-one Derivatives

The efficient construction of the polysubstituted 4H-pyran ring is most commonly achieved through one-pot, multi-component reactions (MCRs). This strategy offers significant advantages, including high atom economy, simplified work-up procedures, and the ability to generate diverse compound libraries from readily available starting materials.[4]

A prevalent method involves the tandem Knoevenagel condensation, Michael addition, and subsequent cyclization of an aromatic aldehyde, malononitrile (or another active methylene compound), and a β-ketoester like ethyl acetoacetate in the presence of a basic catalyst such as piperidine or N-methylmorpholine (NMM).[4][5][6]

General Synthetic Workflow Diagram

Caption: General workflow for one-pot synthesis of 2-amino-4H-pyran derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives[6]

This protocol provides a representative method for synthesizing the core scaffold.

Objective: To synthesize Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Solvent (e.g., Ethanol)

-

Catalyst (e.g., Piperidine or N-methylmorpholine, ~10 mol%)

Procedure:

-

To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add the β-ketoester (1.0 mmol).

-

Add a catalytic amount of piperidine (or N-methylmorpholine) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the collected solid with cold ethanol and water to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4H-pyran derivative.[5][7]

Key Biological Activities

4-amino-6-methyl-2H-pyran-2-one derivatives exhibit a remarkable range of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

This class of compounds has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[8] The pyran core is emerging as a promising pharmacophore for developing novel anti-cancer agents.[9]

Mechanism of Action: A key mechanism underlying the antiproliferative effects of these derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9][10] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. Molecular docking studies have shown that these pyran derivatives can effectively fit into the ATP binding pocket of CDK2, disrupting its function.[5][9]

Proposed CDK2 Inhibition Pathway:

Caption: Inhibition of the CDK2 pathway by pyran derivatives leads to cell cycle arrest.

Structure-Activity Relationship (SAR):

-

Substituents on the 4-phenyl ring: The nature and position of substituents on the C4-phenyl ring are critical for anticancer potency. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), have been shown to enhance cytotoxic activity.[2][9] For instance, derivatives with 4-NO₂, 4-Cl, and 3,4,5-trimethoxy substitutions were found to be the most potent against SW-480 (colon) and MCF-7 (breast) cancer cell lines.[9]

-

Amino group at C4: The 4-amino group is a key pharmacophoric feature. Modifications at this position, such as the introduction of different aryl or alkyl groups, can significantly modulate activity.[2]

-

Methyl group at C6: The 6-methyl group is a common feature, but substitutions at this position can also influence biological outcomes.[11]

Comparative Anticancer Potency of 4-Amino-2H-pyran-2-one Analogs

| Compound ID | C4-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 19 | Phenyl | Multiple Lines | Significant Activity | [2] |

| Analog 27 | 4-Tolylamino (at C4-NH) | Multiple Lines | Significant Activity | [2] |

| 4g | 4-Nitro | SW-480 (Colon) | 34.6 | [9] |

| 4g | 4-Nitro | MCF-7 (Breast) | 42.6 | [9] |

| 4i | 4-Chloro | SW-480 (Colon) | 35.9 | [9] |

| 4i | 4-Chloro | MCF-7 (Breast) | 34.2 | [9] |

| 4j | 3,4,5-Trimethoxy | MCF-7 (Breast) | 26.6 | [9] |

| - | 2,4,6-Trimethoxy | HCT-116 (Colon) | Potent Activity | [5][10] |

Note: "Significant Activity" is reported where specific IC₅₀ values were not provided in the abstract.

Antimicrobial Activity

Derivatives of the 4H-pyran scaffold are known to possess a wide variety of antimicrobial activities, including antibacterial and antifungal properties.[4][12] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Spectrum of Activity:

-

Antibacterial: Activity has been reported against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), and Escherichia coli (Gram-negative).[3][13]

-

Anti-mycobacterial: Certain derivatives have been evaluated for their inhibitory activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[4]

-

Antifungal: Efficacy has been demonstrated against fungal strains like Candida albicans, C. krusei, and Aspergillus niger.[13][14]

Structure-Activity Relationship (SAR):

-

The presence of halogen substituents on the pyran or fused ring systems can enhance antimicrobial activity.[4]

-

The conversion of the 2-amino group into Schiff bases has been explored as a strategy to modulate and potentially increase antimicrobial potency.[4]

-

Substituents such as phenylthio and benzenesulfonyl have been shown to be beneficial for activity against Gram-positive bacteria in related pyranone structures.[15]

Antimicrobial Susceptibility Testing: Broth Microdilution Method [13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

-

Bacterial or fungal strains.

-

Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., Ampicillin, Ketoconazole) as positive controls.

Procedure:

-

Dispense the sterile growth medium into all wells of a 96-well plate.

-

Prepare serial two-fold dilutions of the test compounds directly in the plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Prepare a standardized inoculum of the microorganism and add it to each well (except for the sterility control well).

-

Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

-

Seal the plate and incubate at 37°C for 24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][14]

Antimicrobial Activity of Selected Pyran Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Schiff Base Derivatives | Mycobacterium bovis (BCG) | Good Activity | [4] |

| 6-aminomethyl-benzopyran-4-one | S. aureus, E. coli | 10 µg/mL | [3][16] |

| 3-hydroxy-pyran-2-carboxamide | S. aureus, E. faecalis, E. coli | Active | [13] |

| 3-hydroxy-pyran-2-carboxamide | C. krusei | Active | [13] |

Anti-inflammatory and Analgesic Activity

Certain benzopyran-4-one derivatives, which share the core pyranone ring, have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[3][16]

Mechanism of Action: The anti-inflammatory effects are often associated with the inhibition of inflammatory mediators and enzymes involved in the inflammatory cascade. Some compounds have also shown a marked decrease in lipid peroxidation, suggesting an antioxidant component to their anti-inflammatory action.[3][16]

Evaluation and Efficacy: In standard in vivo models, such as the carrageenan-induced paw edema test in rats, several 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives exhibited a high degree of anti-inflammatory activity, with some showing efficacy greater than 75% of the standard drug, ibuprofen.[16] These compounds also displayed significant analgesic effects in writhing tests with minimal gastrointestinal side effects, a common issue with traditional NSAIDs.[3]

Consolidated Structure-Activity Relationship (SAR)

The biological profile of 4-amino-6-methyl-2H-pyran-2-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic scaffold.

Caption: Key structure-activity relationship points for the pyran-2-one scaffold.

Conclusion and Future Perspectives

The 4-amino-6-methyl-2H-pyran-2-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of their synthesis via multi-component reactions allows for the rapid generation of diverse chemical libraries for biological screening.

The potent in vitro anticancer activity, broad-spectrum antimicrobial efficacy, and promising anti-inflammatory properties highlight the significant potential of this compound class. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to perform rational drug design and lead optimization.

Future research should focus on:

-

Mechanistic Elucidation: Deeper investigation into the specific molecular targets and pathways responsible for their biological effects, particularly for antimicrobial and anti-inflammatory actions.

-

Lead Optimization: Systematic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties (ADME).

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

By continuing to explore and refine these versatile molecules, the scientific community can unlock their full potential in addressing critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Title: Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity.

- Title: anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone.

- Title: Synthesis and biological activities of some fused pyran derivatives.

- Title: Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).

- Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.

- Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- Title: Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine.

- Title: Synthesis of halogen derivatives of benzo[h]chromene and benzo[a]anthracene with promising antimicrobial activities.

- Title: Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial.

- Title: Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research.

- Title: Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines.

- Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.

- Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- Title: PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- Title: A Simple Preparation of Some 4Methyl2H-pyran-2-ones.

- Title: Synthesis of new pyran and pyranoquinoline derivatives.

- Title: Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial.

- Title: Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives.

- Title: Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea.

- Title: Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds.

- Title: Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.

- Title: Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors.

- Title: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.

- Title: 4H-Pyran-based biologically active molecules.

- Title: 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pure.york.ac.uk [pure.york.ac.uk]

- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-6-methyl-2H-pyran-2-one chemical properties and structure.

An In-depth Technical Guide to 4-amino-6-methyl-2H-pyran-2-one: Chemical Properties, Structure, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

The 2H-pyran-2-one scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Among its derivatives, 4-amino-6-methyl-2H-pyran-2-one emerges as a particularly versatile synthetic intermediate. Its unique arrangement of a lactone, an enamine system, and a conjugated double bond provides a rich platform for chemical diversification. This guide offers an in-depth analysis of the chemical structure, properties, synthesis, and reactivity of 4-amino-6-methyl-2H-pyran-2-one, tailored for researchers and professionals in drug development and synthetic chemistry. We will explore its tautomeric nature, provide a validated synthetic protocol, detail its expected spectroscopic signature, and discuss its application as a building block for more complex heterocyclic systems.

Chemical Structure and Physicochemical Properties

Core Structure and Tautomerism

4-amino-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a six-membered α,β-unsaturated lactone ring, known as a pyran-2-one. The key functional groups are an amino group at the C4 position and a methyl group at the C6 position.

A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3][4] For 4-amino-6-methyl-2H-pyran-2-one, the primary equilibrium exists between the amino form and the imino form, a phenomenon common in enamines. This equilibrium is fundamental to its reactivity, influencing its nucleophilic and electrophilic character.

Caption: Tautomeric equilibrium of 4-amino-6-methyl-2H-pyran-2-one.

Physicochemical Data

Quantitative data for 4-amino-6-methyl-2H-pyran-2-one are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | - |

| Molecular Weight | 125.13 g/mol | - |

| Appearance | Predicted: Off-white to light yellow solid | |

| Melting Point | Not available; related compounds melt >150 °C | [5] |

| Boiling Point | Predicted: >300 °C | - |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol) | [6][7] |

| CAS Number | 85591-62-0 | - |

Synthesis and Purification

The synthesis of 4-amino-6-methyl-2H-pyran-2-one is most effectively achieved via a multi-step sequence starting from the readily available 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). This approach leverages established chemistry to convert the 4-hydroxyl group into the target amino functionality.[8] The general workflow involves activation of the hydroxyl group followed by nucleophilic substitution with an ammonia source.

Caption: Synthetic workflow from Triacetic Acid Lactone to the target compound.

Experimental Protocol: Synthesis from Triacetic Acid Lactone

This protocol is a representative procedure based on established chemical transformations of 4-hydroxy-pyran-2-ones. Researchers should perform their own optimization.

Step 1: Activation of the 4-Hydroxyl Group (Tosylation)

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with 1M HCl to remove pyridine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Step 2: Nucleophilic Substitution with Ammonia

-

Transfer the crude tosylated intermediate to a sealed pressure vessel.

-

Add a concentrated aqueous solution of ammonia (a significant excess, e.g., 20-30 eq).

-

Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours. The causality here is that higher temperature and pressure are required to facilitate the SₙAr-type reaction on the electron-deficient pyrone ring.

-

Cool the vessel to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

Step 3: Purification

-

The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Spectroscopic Characterization (Predicted)

Obtaining and correctly interpreting spectroscopic data is the definitive method for structural validation.[9] Based on the known spectra of analogous pyran-2-one derivatives, the following data are predicted for 4-amino-6-methyl-2H-pyran-2-one.[5][10]

| Technique | Predicted Data and Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.5-7.5 ppm (s, 2H, -NH₂): Broad singlet for the amine protons. δ ~5.4 ppm (s, 1H, C5-H): Singlet for the vinyl proton at the C5 position. δ ~2.1 ppm (s, 3H, -CH₃): Singlet for the methyl group protons at the C6 position. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~164 ppm (C2): Carbonyl carbon of the lactone. δ ~162 ppm (C6): Olefinic carbon attached to the methyl group. δ ~158 ppm (C4): Olefinic carbon attached to the amino group. δ ~98 ppm (C3): Carbonyl α-carbon. δ ~89 ppm (C5): Olefinic carbon with the vinyl proton. δ ~20 ppm (-CH₃): Methyl carbon. |

| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3200 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine. ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated lactone. ~1640 cm⁻¹: C=C stretching of the conjugated system. ~1560 cm⁻¹: N-H bending (scissoring) vibration. |

| Mass Spectrometry (EI-MS) | m/z 125 ([M]⁺): Molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Synthetic Applications

4-amino-6-methyl-2H-pyran-2-one is a valuable synthon due to its multiple reactive sites. Its enamine character makes the C5 position nucleophilic, while the pyran-2-one ring itself can participate in various transformations.

Synthesis of Fused Heterocycles

A key application is its reaction with β-dicarbonyl compounds to construct fused pyridone systems.[11] This transformation highlights its utility in building more complex, biologically relevant scaffolds.

Caption: Reaction schematic for the synthesis of fused pyridines.

This reactivity is driven by the nucleophilic amino group attacking one of the carbonyls of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyridine ring.

Potential in Drug Discovery

The broader class of aminopyran derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anti-proliferative, and anti-inflammatory properties.[1][5] As such, 4-amino-6-methyl-2H-pyran-2-one serves as an excellent starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Its functional groups allow for facile derivatization to explore structure-activity relationships (SAR).

Conclusion

4-amino-6-methyl-2H-pyran-2-one is a high-value heterocyclic building block with a rich chemical profile. Its structural features, particularly its tautomeric nature and multiple reactive sites, make it an ideal precursor for the synthesis of more complex molecular architectures, including fused heterocyclic systems of pharmaceutical interest. The synthetic protocol and predictive spectroscopic data provided in this guide serve as a robust foundation for researchers aiming to exploit this versatile compound in their synthetic and drug discovery endeavors.

References

-

PubChem. (n.d.). 4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran derivatives 85 using N-methylmorpholine. Retrieved from [Link]

-

Kanevskaya, I. V., et al. (2023). Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction. ResearchGate. Retrieved from [Link]

- Al-Awadhi, H., et al. (1993). 1,3-Dipolar cycloadditions of stable 4-azido-6-methyl-2H-pyran-2-one. Preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines. Journal of Heterocyclic Chemistry.

-

PubChem. (n.d.). 2H-Pyran-2-one, 4-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

Liang, Y., et al. (2009). Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link]

- Navarrete-Vázquez, G., et al. (2021).

-

Bakr, M. F., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2a-d. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Retrieved from [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

-

Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl. Retrieved from [Link]

-

Wang, F., et al. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Agronomy. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Woods, R. C. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Esselman, B. J., et al. (2020). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

-

Deb, I., & PNA, S. (2014). Role of tautomerism in RNA biochemistry. RNA. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 22.2: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. sci-hub.box [sci-hub.box]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyran-2-one Compounds

Introduction: The Enduring Significance of the Pyran-2-one Scaffold

The 2H-pyran-2-one, or α-pyrone, is a six-membered heterocyclic lactone that stands as a cornerstone in the architecture of a vast number of natural products and synthetic molecules.[1][2][3] Its prevalence across a wide spectrum of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties, underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][4][5][6] The inherent reactivity of the pyran-2-one ring, characterized by its conjugated diene system and electrophilic centers, makes it a versatile building block for the construction of complex molecular frameworks.[7][8] This guide provides a comprehensive exploration of the contemporary strategies employed in the discovery and synthesis of novel pyran-2-one derivatives, intended for researchers and professionals engaged in drug discovery and development.

Part 1: Strategies for the Discovery of Novel Pyran-2-one Compounds

The quest for new pyran-2-one-based therapeutic agents is driven by two primary discovery paradigms: the exploration of nature's vast chemical diversity and the rational design of molecules through computational approaches.

Natural Product Isolation: Mining Nature's Chemical Repository

Nature remains an unparalleled source of intricate and biologically active pyran-2-one compounds.[2][9][10] Fungi, in particular, are prolific producers of α-pyrone metabolites with potent biological activities.[11] For instance, naphtho-α-pyranones are a unique class of fungal metabolites that exist as both monomers and dimers, exhibiting a range of biological effects.[11] The isolation and characterization of these natural products not only provide novel chemical entities for drug development but also inspire the design of synthetic analogs with improved pharmacological properties.[9][10]

Computational and In Silico Design: A Rational Approach to Discovery

In recent years, computational modeling has emerged as a critical tool in accelerating the drug design process.[12] Techniques such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations allow for the prediction of the physicochemical properties and biological activities of novel pyran-2-one analogues before their synthesis.[12][13] This in silico approach enables the rational design of compounds with desired pharmacological profiles, such as inhibitors of specific enzymes like PARP-1, which is implicated in DNA repair mechanisms in cancer cells.[14][15][16] For example, computational studies can predict the binding modes of pyrano[2,3-d]pyrimidine derivatives to the PARP-1 active site, guiding the synthesis of more potent inhibitors.[14][15]

Part 2: Core Synthetic Methodologies for Pyran-2-one Construction

The synthesis of the pyran-2-one core can be achieved through a variety of powerful and versatile chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation Reactions: The Classical Approach

The Knoevenagel condensation is a foundational and widely utilized method for constructing the 2H-pyran-2-one scaffold.[17] This reaction typically involves the condensation of an active methylene compound with a carbonyl compound, followed by intramolecular cyclization.[17] A notable variation is the Doebner modification, which is particularly effective when a carboxylic acid is one of the activating groups on the active methylene compound.[17]

Domino and Multicomponent Reactions: Efficiency and Complexity in a Single Pot

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex pyran-2-one structures.[18][19][20] These reactions streamline synthetic sequences, reduce waste, and can lead to the rapid assembly of molecular diversity. For instance, a domino alkyne addition/CO insertion/acylation sequence has been successfully employed for the synthesis of novel anthrapyran-2-ones.[18][19][20] Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, provide a powerful tool for the synthesis of structurally diverse pyran-based libraries for biological screening.[21]

Transition Metal Catalysis: Precision and Control in Pyran-2-one Synthesis

Transition metal catalysis has revolutionized the synthesis of 2-pyrones, offering mild and highly selective methods for their construction.[2] Palladium-catalyzed reactions, such as Sonogashira coupling followed by electrophilic cyclization, have proven effective for the synthesis of a variety of substituted 2-pyrones.[2] Ruthenium-catalyzed oxidative annulation of alkynes provides another powerful strategy for the regioselective synthesis of this important heterocyclic motif.[2]

N-Heterocyclic Carbene (NHC) Catalysis: A Modern and Versatile Tool

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations, including the synthesis of 2-pyrones.[1][22] NHC catalysis enables novel modes of reactivity, such as the Umpolung (polarity reversal) of substrates, to facilitate the construction of the pyran-2-one ring.[22] For example, NHC-catalyzed [3+3] annulation reactions of various starting materials provide efficient access to a diverse array of functionalized α-pyrones.[22]

Photocatalysis: A Green and Sustainable Approach

Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis.[23][24] The use of organic dyes, such as Eosin Y, as photocatalysts allows for the efficient synthesis of pyran-based scaffolds under mild and environmentally friendly conditions.[23][24] This approach often utilizes a direct hydrogen atom transfer (HAT) mechanism to activate substrates and promote the desired cyclization reactions.[23][24]

Part 3: Experimental Protocols and Data Presentation

To provide a practical context for the discussed methodologies, this section outlines a representative experimental protocol and presents key data in a structured format.

General Procedure for the Synthesis of Functionalized 2-Tetralones from 2H-Pyran-2-ones

This protocol describes the conversion of 2H-pyran-2-ones into highly functionalized 2-tetralones, which are valuable intermediates in the synthesis of pharmacologically active molecules.[12]

Step 1: Synthesis of Functionalized Spirocyclic Ketals. To a solution of 2H-pyran-2-one (1.0 mmol) and 1,4-cyclohexanedione monoethylene ketal (1.2 mmol) in dry DMSO (3.0 mL), powdered KOH (1.2 mmol) is added. The reaction mixture is then subjected to ultrasonic irradiation at room temperature for 26 to 37 minutes.[12]

Step 2: Hydrolysis to Functionalized 2-Tetralone. A solution of the spirocyclic ketal (0.25 mmol) in 4% ethanolic-HCl (5 mL) is refluxed for 1 hour. After cooling to room temperature, the solvent is evaporated under vacuum. The residue is then diluted with water (5 mL) and extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the final 2-tetralone product.[12]

Tabulated Data: Comparative Anticancer Potency of Pyran-2-one Analogs

The following table summarizes the in vitro cytotoxicity of a series of pyrano[3,2-c]pyridine derivatives against various human cancer cell lines, providing a clear comparison of their structure-activity relationships (SAR).[6]

| Compound ID | R | Ar | Cell Line | IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |

| 8a | H | 4-Cl C6H4 | Liver (HepG2) | 0.23 | 1.21 | 2.65 |

| Breast (MCF-7) | 0.45 | |||||

| Colon (HCT-116) | 0.87 | |||||

| Lung (A-549) | 1.05 | |||||

| 8b | H | 4-F C6H4 | Liver (HepG2) | 0.15 | - | - |

| Breast (MCF-7) | 0.33 | |||||

| Colon (HCT-116) | 0.65 | |||||

| Lung (A-549) | 0.89 |

Part 4: Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex chemical transformations and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Logical Flow of Knoevenagel Condensation for 2H-Pyran-2-One Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - Amrita Vishwa Vidyapeetham [amrita.edu]

- 14. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 16. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. | Semantic Scholar [semanticscholar.org]

- 21. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]

- 23. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 2H-Pyran-2-one Scaffold

An In-Depth Technical Guide to the Mechanism of Action of 4-amino-6-methyl-2H-pyran-2-one

Abstract

The 2H-pyran-2-one scaffold is a quintessential "privileged structure" in medicinal chemistry, affording a diverse range of biological activities.[1][2] This technical guide focuses on a specific, yet representative member of this class: 4-amino-6-methyl-2H-pyran-2-one. While the precise molecular mechanism of this compound is not yet fully elucidated in publicly available literature, this document serves as a comprehensive resource for researchers by synthesizing the known biological activities of its close analogs, postulating potential mechanisms of action, and providing a detailed experimental roadmap for the definitive elucidation of its molecular targets and signaling pathways. By grounding our analysis in the broader context of aminopyranone pharmacology and providing actionable experimental protocols, this guide aims to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecular entity.

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to form high-affinity interactions with various proteins. The 2H-pyran-2-one core is a prime example, found in numerous natural products and synthetic compounds.[1][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective activities.[3][4][5] The structural simplicity and synthetic tractability of compounds like 4-amino-6-methyl-2H-pyran-2-one make them both excellent starting points for medicinal chemistry campaigns and intriguing subjects for mechanistic investigation.

Biological Profile of Aminopyranone Analogs

While specific data for 4-amino-6-methyl-2H-pyran-2-one is sparse, extensive research on closely related analogs provides a strong foundation for understanding its potential biological effects. These activities are highly dependent on the specific substitution patterns on the pyran ring, a classic example of structure-activity relationships (SAR).[1][2]

Overview of Known Activities

-

Anticancer and Antiproliferative Activity: This is the most widely studied area for pyran derivatives. Various analogs have shown potent cytotoxicity against a range of human cancer cell lines.[6] The mechanisms often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.[2]

-

Antimicrobial and Antifungal Activity: Several 2H-pyran-2-one derivatives have been synthesized and shown to possess significant activity against pathogenic fungi and bacteria, including Mycobacterium bovis.[4][7]

-

Enzyme Inhibition: The pyran scaffold is a versatile template for designing enzyme inhibitors.[8] Specific derivatives have been shown to target oncogenic kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]

-

Calcium Channel Modulation: Certain 4H-pyran derivatives have demonstrated the ability to act as calcium channel blockers, leading to a relaxant effect on smooth muscle tissue, suggesting potential applications in conditions like asthma.[9]

-

Receptor Antagonism: In a high-throughput screen, a substituted 4H-pyran-4-one was identified as a functional antagonist of the apelin (APJ) receptor, a G-protein coupled receptor involved in cardiovascular homeostasis.[10]

Quantitative Activity of Representative Pyranone Analogs

To provide a quantitative perspective, the following table summarizes the biological activity of several 2H-pyran-2-one derivatives from the literature. This data illustrates the potency that can be achieved with this scaffold.

| Compound Class | Specific Analog | Target/Cell Line | Activity (IC₅₀ in µM) |

| Pyrano[3,2-c]pyridine Derivative | Compound 8a (4-Cl C₆H₄ subst.) | HepG2 (Liver Cancer) | 0.23 |

| EGFR Kinase | 1.21 | ||

| VEGFR-2 Kinase | 2.65 | ||

| Pyrano[3,2-c]pyridine Derivative | Compound 8b (4-F C₆H₄ subst.) | HepG2 (Liver Cancer) | 0.15 |

| Sulfonyl-2H-pyran-2-one | Compound 21 | L1210 (Murine Leukemia) | 0.95 |

| Amino-2H-pyran-2-one | Compound 6 | CEM (Human T-cell) | 25-50 (EC₅₀) |

Data synthesized from BenchChem technical documents.[1][2]

Postulated Mechanisms of Action

Based on the activities observed in its analogs, we can hypothesize several plausible mechanisms of action for 4-amino-6-methyl-2H-pyran-2-one. These hypotheses provide a logical starting point for experimental investigation.

Primary Hypothesis: Enzyme Inhibition

The most probable mechanism of action is the inhibition of one or more enzymes. The electron-rich pyranone ring and the strategically placed amino and methyl groups can facilitate interactions with the active or allosteric sites of enzymes.[11]

-

Kinase Inhibition: Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The pyranone scaffold could act as a hinge-binder, a common motif in kinase inhibitors. Potential targets include cell-cycle kinases (CDKs) or receptor tyrosine kinases (e.g., EGFR), which are frequently dysregulated in cancer.[2][12]

-

Cyclooxygenase (COX) Inhibition: Some heterocyclic compounds with amino substitutions have been known to exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes, which would reduce prostaglandin synthesis.[1]

Secondary Hypotheses

-

Receptor Binding: The compound could act as a ligand for a cell surface or nuclear receptor. The discovery of a pyranone derivative as an APJ receptor antagonist demonstrates the feasibility of this mechanism.[10]

-

Ion Channel Modulation: As seen with related 4H-pyrans, the molecule could interact with ion channels, such as voltage-gated calcium channels, to modulate cellular excitability and muscle contraction.[9]

The following diagram illustrates these potential mechanistic pathways.

Caption: Potential molecular targets and resulting cellular effects of 4-amino-6-methyl-2H-pyran-2-one.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

Target Identification and Validation

The first critical step is to identify the specific protein(s) that the compound binds to.

Caption: Experimental workflow for molecular target identification and validation.

Protocol 1: In Silico Target Prediction via Molecular Docking

This computational approach predicts binding affinity to known protein structures, narrowing the field of potential targets.

-

Ligand Preparation: Generate a 3D structure of 4-amino-6-methyl-2H-pyran-2-one. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Library Preparation: Compile a library of protein crystal structures (PDB files) for potential targets (e.g., kinases, GPCRs, COX enzymes). Prepare the proteins by removing water molecules, adding hydrogens, and assigning charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the ligand into the active/allosteric site of each target protein. Define the binding box around the known ligand binding site.[13]

-

Analysis: Rank the targets based on the predicted binding energy (kcal/mol). The top candidates (e.g., binding energy < -7.0 kcal/mol) become high-priority targets for experimental validation.[14]

Protocol 2: Affinity-Based Target Identification

This biochemical method uses the compound to "fish" for its binding partners from a complex protein mixture.

-

Compound Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects).

-

Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE. Excise the protein bands and subject them to tryptic digestion followed by LC-MS/MS analysis to identify the proteins by their peptide mass fingerprints.

In Vitro Characterization of Target Engagement

Once a putative target is identified, the next step is to quantify the interaction and its functional consequence.

Protocol 3: Enzyme Inhibition Assay (Example: KinaseGlo® Assay)

This protocol determines if the compound inhibits the activity of an identified kinase target.

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of 4-amino-6-methyl-2H-pyran-2-one to the wells. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Signal Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While the definitive mechanism of action for 4-amino-6-methyl-2H-pyran-2-one remains an open area of investigation, the wealth of data on the 2H-pyran-2-one scaffold strongly suggests its potential as a biologically active molecule. The most promising avenues for its action appear to be through enzyme inhibition, particularly targeting protein kinases involved in cell signaling. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically uncover its molecular targets, validate its mechanism, and ultimately harness its therapeutic potential. Future work should focus on executing these protocols, followed by cell-based assays to confirm the downstream cellular consequences of target engagement and, eventually, in vivo studies to assess efficacy and safety.

References

- BenchChem. (n.d.). Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research.

- BenchChem. (n.d.). Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Relationship Guide.

- Maloney, P. R., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656-6660.

- Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 29(8), 1729.

- Fouda, A. M. (2016). Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society, 20, S484-S490.

- Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Pharmaceutical Sciences, 24(3), 196-205.

- Grover, G., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(56), 35349-35362.

- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. Bioorganic & Medicinal Chemistry, 60, 116694.

- Patsnap Synapse. (2024). What is the mechanism of Aminophenazone?

- Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

- Sharma, A., et al. (2024). Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease. Chemistry & Biodiversity, 21(8), e202400920.

- Tripathi, R. P., et al. (2002). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 50(15), 4223-4226.

-

Kalirajan, R., et al. (2017). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(1), 110-116. Retrieved from [Link]

- Wang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-14.

- Semantic Scholar. (n.d.). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II.

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

- Zamisa, S. F., et al. (2023). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 164-167.

- Hassan, S. S., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1265, 133428.

Sources

- 1. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-molecule theory of enzymatic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 4-amino-6-methyl-2H-pyran-2-one: A Technical Guide to Potential Molecular Targets

Introduction

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. Within this chemical class, 4-amino-6-methyl-2H-pyran-2-one emerges as a compound of significant interest for drug discovery and development. Its structural features suggest a high potential for interaction with various biological macromolecules, making it a compelling candidate for therapeutic intervention in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-amino-6-methyl-2H-pyran-2-one, drawing upon the established bioactivities of closely related pyran-2-one derivatives. We will delve into the mechanistic rationale for these potential targets and provide detailed, field-proven experimental protocols for their validation.

Part 1: Potential Anticancer Therapeutic Targets

The anticancer potential of pyran derivatives is a burgeoning area of research, with several studies highlighting their ability to impede cancer cell proliferation and induce apoptosis. For 4-amino-6-methyl-2H-pyran-2-one, we hypothesize two primary avenues of anticancer activity based on the known mechanisms of similar compounds: inhibition of cell cycle progression through targeting Cyclin-Dependent Kinase 2 (CDK2) and the induction of programmed cell death (apoptosis) via the caspase cascade.

Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle

Mechanistic Rationale:

Cyclin-Dependent Kinase 2 (CDK2), in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Several pyran-containing compounds have been identified as potent inhibitors of CDK2.[1] The lactone ring and the amino substituent of 4-amino-6-methyl-2H-pyran-2-one could potentially form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and arresting the cell cycle.

Experimental Validation Workflow:

A multi-step approach is essential to validate CDK2 as a direct target. This involves an initial in vitro kinase assay followed by cellular assays to confirm cell cycle arrest.

Caption: Workflow for validating CDK2 inhibition.

Detailed Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-amino-6-methyl-2H-pyran-2-one against CDK2.

-

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme complex.

-

Histone H1 as a substrate.

-

[γ-³²P]ATP (radiolabeled ATP).

-

4-amino-6-methyl-2H-pyran-2-one (dissolved in DMSO).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin A2, and Histone H1.

-

Add varying concentrations of 4-amino-6-methyl-2H-pyran-2-one to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Induction of Apoptosis via the Intrinsic Pathway

Mechanistic Rationale:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents exert their effects by inducing apoptosis. The intrinsic apoptotic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, culminating in the activation of effector caspases, such as caspase-3. It is plausible that 4-amino-6-methyl-2H-pyran-2-one, by inducing cellular stress (e.g., through CDK2 inhibition or other off-target effects), could trigger the intrinsic apoptotic pathway.

Signaling Pathway:

Caption: Hypothesized intrinsic apoptosis pathway.

Detailed Experimental Protocol: Caspase-3 Gene Expression Analysis by qPCR

-

Objective: To quantify the change in caspase-3 mRNA levels in cancer cells treated with 4-amino-6-methyl-2H-pyran-2-one.

-

Materials:

-

Human cancer cell line (e.g., HCT-116).

-

4-amino-6-methyl-2H-pyran-2-one.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Primers for caspase-3 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

-

-

Procedure:

-

Culture HCT-116 cells to 70-80% confluency.

-

Treat the cells with 4-amino-6-methyl-2H-pyran-2-one at its IC50 concentration for 24 hours. Include a DMSO-only control.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, SYBR Green master mix, and primers for caspase-3 and GAPDH.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in caspase-3 expression in treated cells compared to control cells.

-

Part 2: Potential Antimicrobial Therapeutic Targets

The pyran-2-one scaffold is present in numerous natural products with antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential bacterial processes. For 4-amino-6-methyl-2H-pyran-2-one, we will explore its potential as a quorum sensing inhibitor, a promising anti-virulence strategy.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Mechanistic Rationale:

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been shown to inhibit the LasR system, likely by competing with the native autoinducer for binding to the LasR protein.[2][3][4] The structural similarity of 4-amino-6-methyl-2H-pyran-2-one suggests it could also function as a LasR antagonist.

Experimental Validation Workflow:

Caption: Workflow for validating quorum sensing inhibition.

Detailed Experimental Protocol: Bacterial Biofilm Inhibition Assay

-

Objective: To assess the ability of 4-amino-6-methyl-2H-pyran-2-one to inhibit biofilm formation in P. aeruginosa.

-

Materials:

-

P. aeruginosa strain (e.g., PAO1).

-

Luria-Bertani (LB) broth.

-

96-well microtiter plates.

-

4-amino-6-methyl-2H-pyran-2-one.

-

Crystal violet solution (0.1%).

-

Ethanol (95%).

-

Microplate reader.

-

-

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add varying concentrations of 4-amino-6-methyl-2H-pyran-2-one to the wells. Include a DMSO-only control.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Carefully remove the planktonic bacteria and wash the wells with sterile phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the stained biofilm with 200 µL of 95% ethanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition for each concentration.

-

Data Summary

| Potential Target | Therapeutic Area | Key Validating Experiment | Expected Outcome |

| CDK2 | Anticancer | In Vitro Kinase Assay | Dose-dependent inhibition of CDK2 activity |

| Intrinsic Apoptosis Pathway | Anticancer | Caspase-3 qPCR | Upregulation of caspase-3 expression |

| LasR Quorum Sensing | Antimicrobial | Biofilm Inhibition Assay | Reduction in biofilm formation |

Conclusion

4-amino-6-methyl-2H-pyran-2-one represents a promising scaffold for the development of novel therapeutics. Based on the established activities of related pyran-2-one derivatives, key potential therapeutic targets include CDK2 and the intrinsic apoptosis pathway for anticancer applications, and the LasR quorum sensing system for antimicrobial, anti-virulence strategies. The experimental protocols detailed in this guide provide a robust framework for the validation of these targets and the elucidation of the precise mechanism of action of 4-amino-6-methyl-2H-pyran-2-one. Further investigation into these and other potential targets will be crucial in fully realizing the therapeutic potential of this intriguing molecule.

References

-

El-Sayed, N. N. E., Zaki, M. A., Al-Omair, M. A., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Omar, H. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 883. [Link]

-

O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Bassler, B. L. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]

-

Park, S., Kim, H. S., Ok, K., Lee, J., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]

- Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Small-molecule inhibitors of quorum sensing in Pseudomonas aeruginosa.

- Park, S., Kim, H. S., Ok, K., Lee, J., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917.

- García-Contreras, R., Martínez-Vázquez, M., & Pérez-Eretza, B. (2016). Quorum sensing inhibitors to quench P.

- Fong, J., & Yildiz, F. H. (2015). The RhlR quorum-sensing receptor is required for virulence and biofilm formation in Pseudomonas aeruginosa. MBio, 6(2), e00136-15.

-

Park, S., Kim, H. S., Ok, K., Lee, J., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. PURE, Korea University. [Link]

- Yang, L., Liu, Y., Wu, H., Song, Z., & Hoiby, N. (2012). Current understanding of multi-species biofilms. International journal of oral science, 4(2), 74–78.

- Fischer, P. M. (2011). The design of potent and selective inhibitors of cyclin-dependent kinases. Current medicinal chemistry, 18(19), 2885–2904.

- Anderson, E., & Grolla, A. (2020). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. NPJ breast cancer, 6(1), 1-11.

- Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 23(11), 2945.

- Insilico Medicine Inc. (2025). Insilico Medicine identifies CDK2/4/6 inhibitors for cancer. BioWorld.

-

El-Sayed, N. N. E., Zaki, M. A., Al-Omair, M. A., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Omar, H. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 883. [Link]

- Brand, M., Endicott, J. A., & Noble, M. E. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of medicinal chemistry.

- Ochiai, M., Ushigome, M., & Fujiwara, K. (1998). Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo [4, 5-b] pyridine (PhIP)

- Bio-Rad. (n.d.). Apoptosis Induction Phase. Bio-Rad Antibodies.

- Kaina, B., Ziouta, A., Ochs, K., & Coquerelle, T. (1998). Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent. Oncogene, 16(24), 3115-3124.

- Gutiérrez-García, A. G., Pérez-Vargas, J., & Bello-López, J. M. (2023).

- Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer.

- Kim, A. D., & Lee, W. (2021). Apoptotic and DNA Damage Effect of 1, 2, 3, 4, 6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H 2 AX, CHK2 and p53. International journal of molecular sciences, 22(16), 8828.

- Feng, Y., Li, Y., & Yang, H. (2022). The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils. Foods, 11(20), 3293.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

In vitro evaluation of 4-amino-6-methyl-2H-pyran-2-one cytotoxicity.

An In-Depth Technical Guide to the In Vitro Evaluation of 4-amino-6-methyl-2H-pyran-2-one Cytotoxicity

Introduction